molecular formula C21H19P B14415230 (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane CAS No. 85320-16-7

(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane

Cat. No.: B14415230
CAS No.: 85320-16-7
M. Wt: 302.3 g/mol
InChI Key: GGZKXGGYXJGGCT-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group and a diphenylmethylidene group. This compound is part of the broader class of phosphines, which are widely used as ligands in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the reaction of dichlorophenylphosphine with methylmagnesium bromide (a Grignard reagent) to form the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The purification of the compound is typically achieved through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane primarily involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both 2,6-dimethylphenyl and diphenylmethylidene groups, which provide distinct electronic and steric properties. These properties make it a versatile ligand in various catalytic processes, offering different reactivity and selectivity compared to other phosphine ligands .

Properties

CAS No.

85320-16-7

Molecular Formula

C21H19P

Molecular Weight

302.3 g/mol

IUPAC Name

benzhydrylidene-(2,6-dimethylphenyl)phosphane

InChI

InChI=1S/C21H19P/c1-16-10-9-11-17(2)20(16)22-21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3

InChI Key

GGZKXGGYXJGGCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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